Cas no 2206607-34-1 (1-(2,2-Difluoropropoxy)-4-iodobenzene)

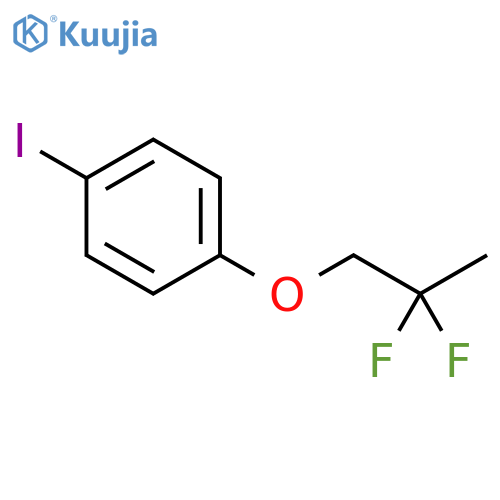

2206607-34-1 structure

商品名:1-(2,2-Difluoropropoxy)-4-iodobenzene

CAS番号:2206607-34-1

MF:C9H9F2IO

メガワット:298.068442106247

CID:5525887

1-(2,2-Difluoropropoxy)-4-iodobenzene 化学的及び物理的性質

名前と識別子

-

- 1-(2,2-Difluoropropoxy)-4-iodobenzene

-

- インチ: 1S/C9H9F2IO/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3

- InChIKey: RFLZAGZSRJHZNK-UHFFFAOYSA-N

- ほほえんだ: C1(OCC(F)(F)C)=CC=C(I)C=C1

1-(2,2-Difluoropropoxy)-4-iodobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D183845-500mg |

1-(2,2-Difluoropropoxy)-4-iodobenzene |

2206607-34-1 | 500mg |

$ 1110.00 | 2022-06-05 | ||

| TRC | D183845-250mg |

1-(2,2-Difluoropropoxy)-4-iodobenzene |

2206607-34-1 | 250mg |

$ 665.00 | 2022-06-05 |

1-(2,2-Difluoropropoxy)-4-iodobenzene 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

2206607-34-1 (1-(2,2-Difluoropropoxy)-4-iodobenzene) 関連製品

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬